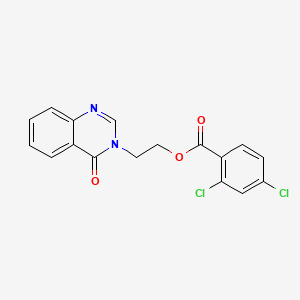![molecular formula C17H21NO4S B604215 2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide CAS No. 1428150-41-7](/img/structure/B604215.png)
2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-N-(2-methoxybenzyl)benzamide
- 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide
Uniqueness
2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both methoxy and methoxybenzyl groups attached to a benzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1428150-41-7 |
|---|---|
Formule moléculaire |
C17H21NO4S |
Poids moléculaire |
335.4g/mol |
Nom IUPAC |
2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-12-9-16(22-4)17(10-13(12)2)23(19,20)18-11-14-5-7-15(21-3)8-6-14/h5-10,18H,11H2,1-4H3 |
Clé InChI |
QDHPDYYHZJHAIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-thienylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604134.png)
![N-{3-[isonicotinoyl(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604136.png)








![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)

![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604155.png)
